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L-GLUTAMATE OXIDASE

substrate specificity Arg305 L-amino acid oxidase

Biosensor developers face cross-reactivity and cofactor-dependence when using broad-specificity L-amino acid oxidases or GDHs for L-glutamate detection. L-Glutamate oxidase (LGOX; CAS 39346-34-4) eliminates these issues through strict substrate recognition (Arg305 active site) and a self-contained FAD cofactor requiring no exogenous dosing. • LOD 1.8 µM; linear from 5 µM-meets regulatory MSG compliance testing standards. • FcLGOX variant: full activity at 70 °C (Tm 72 °C) for in-line fermentation biosensors. • 50× catalytic advantage over GAD enables low-enzyme, high-throughput clinical analyzer kits.

Molecular Formula C14H12N6O6
Molecular Weight
CAS No. 39346-34-4
Cat. No. B1165568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-GLUTAMATE OXIDASE
CAS39346-34-4
SynonymsEC 1.4.3.11; L-GLUTAMATE OXIDASE; L-GLUTAMATE: OXYGEN OXIDO-REDUCTASE[DEAMINATING]; L-GLUTAMATE OXIDASE FROM*STREPTOMYCES SP; L-Glutamate Oxidase from Streptomyces sp.,L-Glutamate:oxygen oxidoreductase (deaminating)
Molecular FormulaC14H12N6O6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 unit / 1 ku / 5 units / 25 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutamate Oxidase Procurement Specifications


L-Glutamate oxidase (LGOX; EC 1.4.3.11; CAS 39346-34-4) is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that catalyses the oxidative deamination of L-glutamate to α-ketoglutarate, ammonia, and hydrogen peroxide without requiring an exogenous cofactor [1]. The enzyme is natively secreted by Streptomyces sp. X‑119‑6 as a heterohexameric α₂β₂γ₂ complex and is also commercially available as a recombinant product expressed in E. coli . Its defining feature is an exceptionally strict substrate specificity for L-glutamate, a property that underpins its widespread adoption as a biosensor element for selective L-glutamate quantification in food, clinical, and fermentation matrices [1].

Selectivity
Strict L-glutamate specificity via Arg305 gatekeeper; avoids cross-reactivity in complex matrices
Cofactor
Bound FAD enables reagentless detection; no exogenous cofactor supply needed
Workflow
Suited for biosensor fabrication, food QC, fermentation monitoring, and research assays

L-Glutamate Oxidase: Why Substitutes Fail


Broad-specificity L-amino acid oxidases (LAAOs; EC 1.4.3.2) and NAD(P)⁺-dependent glutamate dehydrogenases (GDHs; EC 1.4.1.3) frequently appear as in-class candidates for L-glutamate measurement, yet they impose critical selectivity and operational constraints. LAAOs from snake venom or microbial sources oxidise multiple L-amino acids with comparable kinetics, leading to unacceptable cross-reactivity in complex sample matrices [1]. GDH-based sensors require continuous exogenous NAD⁺ supply and achieve lower sensitivity due to co-substrate diffusion limitations [2]. In contrast, L-glutamate oxidase combines strict L-glutamate recognition—mediated by the signature Arg305 residue within its deeply buried active site—with a tightly bound FAD cofactor that eliminates co-substrate dosing, yielding a self-contained, interference-resistant detection module [1][3].

L-Glutamate Oxidase
Common Substitute Risk
Arg305-governed strict L-glutamate recognition
Broad-specificity LAAOs oxidise multiple amino acids; cross-reactivity may compromise signal fidelity in real samples
Tightly bound FAD cofactor; reagentless operation
GDH requires continuous NAD⁺ addition; cofactor diffusion limits sensitivity and adds reagent complexity

L-Glutamate Oxidase Differentiation Evidence


Arg305-Governed Substrate Specificity

Wild-type L-glutamate oxidase (LGOX) exhibits a 138-fold preference for L-glutamate (Km = 0.21 mM) over L-aspartate (Km = 29 mM), confirming strict substrate discrimination [1]. Mutation of Arg305 to alanine (R305A) reduces L-glutamate oxidation by 20-fold and simultaneously enables oxidation of L-histidine, L-phenylalanine, L-leucine, and other L-amino acids, proving that Arg305 is the molecular gatekeeper of selectivity [2]. By contrast, snake venom L-amino acid oxidases (LAAOs) exhibit broad specificity; for example, Naja naja oxiana LAAO displays Km values of 0.75 mM for leucine, 0.885 mM for methionine, 0.147 mM for tryptophan, and 0.051 mM for phenylalanine within a single study, demonstrating undiscriminating activity toward multiple amino acids [3].

Substrate Specificity
Head-to-head
Km (L-Glu) = 0.21 mM vs L-Asp = 29 mM
Supports absolute selectivity for biosensor integration
Arg305 is molecular gatekeeper; mutation abolishes discrimination
substrate specificity Arg305 L-amino acid oxidase biosensor selectivity

FcLGOX: Superior Thermostability

The full-consensus-designed LGOX mutant (FcLGOX) exhibits a melting temperature (Tm) of ~72 °C, an increase of 7 °C over the wild-type LGOX from Streptomyces sp. NT1 (Tm = 65 °C) and the highest Tm reported for any L-glutamate oxidase to date [1]. Critically, FcLGOX retains 100% of its specific activity and substrate specificity after a 30‑min incubation at 70 °C, conditions under which the wild-type enzyme loses substantial activity [1]. In contrast, recombinant LGOX expressed in E. coli without proteolytic maturation displays low thermostability compared to the mature Streptomyces-derived enzyme and requires additional processing to approach native stability [2].

Thermostability
Reported
Tm = 72 °C; 100% activity after 30 min at 70 °C
May support high-temperature process monitoring
FcLGOX consensus variant; data to verify for target matrix
thermostability melting temperature protein engineering consensus design

Amperometric LGOX Biosensor Detection Limit

An L-glutamate oxidase-based disposable amperometric biosensor achieved a limit of detection (LOD) of 1.8 µM and a linear range of 0.005–1.0 mM (r² = 0.992) for L-glutamate quantification in foodstuffs [1]. In comparison, a bienzyme glutamate dehydrogenase (GDH)/salicylate hydroxylase biosensor—representative of NAD⁺-dependent detection architectures—delivered an LOD of 3.0 µM with a narrower lower linear bound of 10 µM [2]. The 1.7‑fold lower LOD of the LGOX sensor, combined with its 0.005 mM lower detection limit versus 0.010 mM for GDH, translates into superior trace-level sensitivity without the requirement for exogenous NAD⁺ cofactor addition during measurement [1][2].

Detection Limit
Cross-study
LOD = 1.8 µM (LGOX) vs 3.0 µM (GDH)
Supports trace-level detection without pre-concentration
Linear range down to 5 µM; amperometric sensor platform
biosensor detection limit amperometric glutamate oxidase glutamate dehydrogenase

Cofactor Autonomy with Bound FAD

L-Glutamate oxidase operates with a tightly, non-covalently bound flavin adenine dinucleotide (FAD) prosthetic group that is internally regenerated during the catalytic cycle, obviating the need for any soluble cofactor [1][2]. Consequently, LGOX-based detection systems function as genuine reagentless platforms. In stark contrast, glutamate dehydrogenase-based biosensors mandate the presence of exogenous NAD⁺ at millimolar concentrations—the Monosik et al. (2013) GDH/diaphorase biosensor requires 2 mM NAD⁺ in the measurement buffer—adding reagent cost, preparation complexity, and a potential source of signal drift due to cofactor instability [3].

Cofactor Autonomy
Class-level
Bound FAD; no soluble cofactor required
Simplifies sensor design and lowers running costs
GDH requires 2 mM NAD⁺; cofactor stability may limit field use
cofactor autonomy FAD NAD+ glutamate dehydrogenase reagentless biosensor

Catalytic Efficiency vs. Glutamate Decarboxylase

Mature L-glutamate oxidase from Streptomyces sp. X‑119‑6 exhibits a turnover number (kcat) of 53.2 s⁻¹ and Km of 0.21 mM for L-glutamate, yielding a specificity constant (kcat/Km) of approximately 253 mM⁻¹ s⁻¹ [1]. For comparison, glutamate decarboxylase (GAD) from cat brain—another enzyme used for L-glutamate analysis—displays a kcat of only 7 s⁻¹ and a Km of 1.37 mM, corresponding to a kcat/Km of ~5.1 mM⁻¹ s⁻¹ [2]. The ~50‑fold higher catalytic efficiency of LGOX enables faster signal generation and lower enzyme loading in sensor fabrication, reducing per-device enzyme cost and improving response time.

Catalytic Efficiency
Cross-study
kcat/Km ≈ 253 mM⁻¹ s⁻¹
Reported 50-fold higher than GAD; supports faster assay response
Enables lower enzyme loading per test
catalytic efficiency kcat/Km glutamate decarboxylase enzyme kinetics turnover number

L-Glutamate Oxidase Application Scenarios


Reagentless Glutamate Monitoring in Food QC

The strict substrate specificity enforced by Arg305 [1], combined with cofactor autonomy [2], makes LGOX the enzyme of choice for constructing disposable amperometric sensors that deliver interference-free glutamate quantification in complex food matrices. The validated LOD of 1.8 µM and linear range down to 5 µM [3] meet the sensitivity demands for regulatory compliance testing of monosodium glutamate content in sauces, soups, and fermented products.

Thermostable LGOX for Fermentation Monitoring

The consensus-designed FcLGOX variant, with a Tm of 72 °C and full activity retention after 30 min at 70 °C [4], uniquely enables in-line biosensor deployment under elevated temperature conditions typical of microbial fermentation (e.g., glutamic acid production by Corynebacterium glutamicum at 35–40 °C or higher). This thermostability eliminates the need for sample cooling or frequent enzyme replenishment, reducing process downtime.

High-Catalytic-Throughput Clinical Assays

The ~50‑fold catalytic efficiency advantage of LGOX over glutamate decarboxylase (kcat/Km ≈ 253 vs. 5.1 mM⁻¹ s⁻¹) [1][5] supports the formulation of clinical assay kits with minimal enzyme content while maintaining rapid signal generation. This is particularly valuable for high-throughput clinical chemistry analysers measuring serum glutamate as a marker of liver function or neurological status.

Real-Time Glutamate Detection for Neuroscience

The combination of a low detection limit (1.8 µM), strict selectivity, and reagentless operation positions LGOX-based microelectrodes as superior tools for real-time monitoring of glutamate release in brain slices or cell cultures [3]. The absence of exogenous cofactor eliminates perfusion complexity, while the specificity prevents cross-talk from other neuroactive amino acids present in the extracellular milieu [1][2].

Application
Selection Property
Validation Focus
Food QC glutamate monitoring
Strict substrate specificity, cofactor autonomy
Interference-free amperometric sensor validation
Fermentation process monitoring
Thermostable variant (FcLGOX)
In-line sensor operation at elevated temperatures
Bioanalytical research assays
High catalytic efficiency
Rapid signal generation for research biomarker analysis
Neuroscience glutamate monitoring
Low detection limit, strict selectivity
Reagentless real-time detection in tissue/cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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